4-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology . The structure of this compound features a pyrazolo[3,4-d]pyrimidine core with a bromophenyl and a phenyl group attached, which contributes to its unique chemical properties and biological activities .
Preparation Methods
The synthesis of 4-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-bromoacetophenone with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core . The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability .
Chemical Reactions Analysis
4-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles under suitable conditions, such as Suzuki-Miyaura coupling reactions using palladium catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less commonly studied compared to substitution reactions.
Cyclization Reactions: The pyrazolo[3,4-d]pyrimidine core can participate in further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. It is known to inhibit protein kinases, which play a crucial role in cell signaling and proliferation . By binding to the ATP-binding site of these kinases, the compound prevents their activation, leading to the inhibition of downstream signaling pathways that promote cell growth and survival . This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of protein kinases can lead to reduced tumor growth and increased apoptosis of cancer cells .
Comparison with Similar Compounds
4-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds in the pyrazolo[3,4-d]pyrimidine family:
4-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
4-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: The presence of a fluorine atom can enhance the compound’s stability and bioavailability.
4-(4-Methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: The methyl group can influence the compound’s lipophilicity and metabolic stability.
The uniqueness of this compound lies in its bromine substituent, which can participate in specific interactions and reactions that are not possible with other halogen or alkyl substituents .
Properties
CAS No. |
89549-65-5 |
---|---|
Molecular Formula |
C17H11BrN4 |
Molecular Weight |
351.2 g/mol |
IUPAC Name |
4-(4-bromophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H11BrN4/c18-13-8-6-12(7-9-13)16-15-10-21-22(17(15)20-11-19-16)14-4-2-1-3-5-14/h1-11H |
InChI Key |
JNPQJNFSUCSVEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.